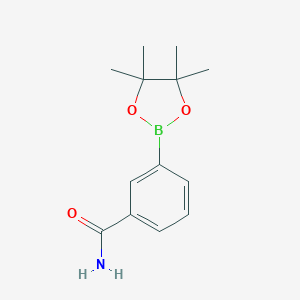

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKIPHYWHVOWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375241 | |

| Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188665-74-9 | |

| Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a reactive boronic acid pinacol ester and a versatile benzamide moiety. This unique combination allows for its use as a key building block in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, synthetic applications, and handling procedures, designed to support researchers in its effective utilization.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be inferred from data on analogous compounds and the constituent functional groups. The pinacol ester group generally imparts good stability and solubility in organic solvents compared to the corresponding free boronic acid. The benzamide functional group offers sites for hydrogen bonding and can be a key pharmacophoric element.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid[1] | Benzamide |

| CAS Number | 188665-74-9[2] | 269409-73-6[1] | 55-21-0 |

| Molecular Formula | C₁₃H₁₈BNO₃[2] | C₁₃H₁₇BO₄[1] | C₇H₇NO |

| Molecular Weight | 247.10 g/mol [2] | 248.09 g/mol [1] | 121.14 g/mol |

| Appearance | White to off-white solid (predicted) | White to off-white crystalline powder[1] | White crystalline solid |

| Melting Point | Data not available | 208 - 212 °C[1] | 127-130 °C |

| Boiling Point | Data not available | Data not available | 288 °C |

| Solubility | Expected to be soluble in common organic solvents like THF, DMF, and Dioxane. | Soluble in organic solvents.[1] | Sparingly soluble in water; soluble in ethanol, ether, and other organic solvents. |

Synthesis

A common synthetic route to this compound involves a palladium-catalyzed borylation of a suitable 3-substituted benzamide precursor, such as 3-bromobenzamide. This reaction, a variation of the Miyaura borylation, utilizes bis(pinacolato)diboron as the boron source.

Experimental Protocol: General Procedure for Miyaura Borylation

-

Reaction Setup: To a dry, inert-atmosphere flask, add 3-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Solvent Addition: Add anhydrous dioxane as the solvent.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The carbon-boron bond is readily cleaved and replaced with a new carbon-carbon bond in the presence of a palladium catalyst, allowing for the facile introduction of the 3-benzamide motif onto various aromatic and heteroaromatic scaffolds.

This reactivity is of particular interest in drug discovery for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. The benzamide moiety is a common feature in many biologically active molecules, and the ability to readily diversify the substitution at the 3-position provides a powerful tool for lead optimization. While no specific biological activity has been reported for this compound itself, it serves as a precursor to compounds with potential therapeutic applications.

Spectral Data

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzamide ring, the amide protons (which may be broad), and a characteristic singlet for the twelve equivalent methyl protons of the pinacol group.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the pinacol ester group. The carbon attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amide, the C=O stretching of the amide, and C-B and B-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a synthetically useful building block for the preparation of a wide range of substituted benzamides. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it a valuable tool for medicinal chemists and materials scientists. While detailed physicochemical and biological data for the compound itself are limited, its utility as a synthetic intermediate is well-established. This guide provides the foundational knowledge for researchers to effectively and safely incorporate this versatile compound into their research and development programs.

References

An In-depth Technical Guide to the Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a key building block in medicinal chemistry and organic synthesis. The document details a robust and widely applicable synthetic protocol via the Miyaura borylation of 3-bromobenzamide. It includes a detailed experimental procedure, tabulated quantitative data, and characterization information. Furthermore, this guide contextualizes the application of this molecule in drug discovery, specifically as an intermediate for Bruton's tyrosine kinase (BTK) inhibitors, and provides a visualization of the relevant signaling pathway.

Introduction

This compound is a valuable bifunctional molecule containing a benzamide moiety and a boronic acid pinacol ester. This structure makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. Its utility is particularly pronounced in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A significant application of this compound is as an intermediate in the development of inhibitors for Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and activation.[1][2]

Synthetic Pathway: Miyaura Borylation

The most common and efficient method for the synthesis of this compound is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the borylation of an aryl halide, in this case, 3-bromobenzamide, with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The reaction is facilitated by a palladium catalyst and a base in an appropriate solvent.

Reaction Scheme

Caption: General scheme for the Miyaura borylation of 3-bromobenzamide.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on established Miyaura borylation procedures.

Materials:

-

3-Bromobenzamide

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (2.5-3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02-0.05 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product as a solid.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value | Notes |

| Starting Material | 3-Bromobenzamide | Commercially available. |

| Reagents | Bis(pinacolato)diboron (B₂pin₂) | Typically used in slight excess (1.1-1.5 eq). |

| Potassium Acetate (KOAc) | Acts as the base, generally 2.5-3.0 equivalents are used. | |

| Catalyst | Pd(dppf)Cl₂ | A common and effective catalyst for Miyaura borylations, used in catalytic amounts (2-5 mol%). |

| Solvent | 1,4-Dioxane (anhydrous) | A common solvent for this reaction. Other solvents like toluene or DMSO can also be used. |

| Reaction Temperature | 80-100 °C | The reaction generally requires heating to proceed at a reasonable rate. |

| Reaction Time | 12-24 hours | Reaction time can vary depending on the specific conditions and scale. |

| Typical Yield | 60-90% | The yield is dependent on the reaction conditions and purification. Yields in this range are commonly reported for similar Miyaura borylation reactions. |

| Purification Method | Silica Gel Column Chromatography | A standard method for purifying the product from residual starting materials and byproducts. |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

| Analysis Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the amide protons, and a singlet for the methyl groups of the pinacol ester. |

| ¹³C NMR | The spectrum will display signals corresponding to the carbon atoms of the benzamide and the pinacol moiety. The carbon attached to the boron will have a characteristic chemical shift. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₈BNO₃, MW: 247.10 g/mol ). |

| Melting Point | The melting point of the purified solid can be compared to literature values. |

Application in Drug Discovery: BTK Inhibitor Synthesis

This compound is a key intermediate in the synthesis of small molecule inhibitors targeting Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is implicated in the pathogenesis of certain B-cell malignancies and autoimmune diseases.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The following diagram illustrates a simplified representation of the BTK signaling pathway.

Caption: Simplified BTK signaling pathway and the point of inhibition.

Experimental Workflow for Inhibitor Synthesis

The synthesized this compound can be utilized in a subsequent Suzuki-Miyaura cross-coupling reaction to construct the core structure of a BTK inhibitor.

Caption: Workflow for the utilization of the title compound in BTK inhibitor synthesis.

Conclusion

The Miyaura borylation of 3-bromobenzamide provides a reliable and efficient route to this compound. This versatile building block is of significant interest to the pharmaceutical and chemical industries due to its utility in constructing complex molecules, particularly in the development of targeted therapies such as BTK inhibitors. The detailed protocol and contextual information provided in this guide are intended to support researchers in the synthesis and application of this important chemical entity.

References

Navigating the Solubility Landscape of a Key Synthetic Building Block: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

For Immediate Release

Core Attributes of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

| Property | Value |

| CAS Number | 188665-74-9 |

| Molecular Formula | C13H18BNO3 |

| Molecular Weight | 247.10 g/mol |

Qualitative Solubility Profile

The solubility of this compound can be inferred from the behavior of structurally similar compounds. Benzamide, the parent molecule, is slightly soluble in water but soluble in many organic solvents.[1] More complex benzamide derivatives and related boronic esters also provide valuable insights. For instance, N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[2][3][4]dioxaborolan-2-yl)-benzamide exhibits a range of solubilities in common laboratory solvents. Furthermore, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is noted for its excellent solubility in organic solvents.[5] Based on these analogs, a qualitative solubility profile for this compound is proposed in the following table.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Slightly Soluble to Insoluble | The benzamide moiety confers some polarity, but the bulky, nonpolar tetramethyl-dioxaborolane group is expected to significantly limit aqueous solubility. |

| Methanol | Soluble | Polar protic solvent, likely to dissolve the compound. |

| N,N-Dimethylformamide (DMF) | Very Soluble | A common polar aprotic solvent for organic reactions, expected to readily dissolve the compound. |

| Dichloromethane (DCM) | Soluble | A common organic solvent, likely to be effective. |

| Chloroform | Slightly Soluble | Based on analogs, solubility may be limited. |

| Glacial Acetic Acid | Sparingly Soluble | The acidic nature may influence solubility. |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound like this compound. This can be adapted for both qualitative and quantitative measurements.[2][4][6]

Objective: To determine the solubility of the target compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, DMF, DCM, chloroform, glacial acetic acid)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Qualitative Solubility Determination:

-

Place a small, pre-weighed amount (e.g., 10 mg) of the compound into a test tube.

-

Add a small volume (e.g., 1 mL) of the selected solvent.

-

Vigorously shake or vortex the mixture for 1-2 minutes.

-

Visually observe if the solid has completely dissolved.

-

If dissolved, the compound is considered soluble under these conditions. If not, it is classified as slightly soluble or insoluble.

Quantitative Solubility Determination (Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.

-

Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The solubility is then expressed in units such as g/L or mol/L.

Role in Drug Discovery: A Building Block Approach

This compound serves as a critical building block in the synthesis of more complex molecules with potential therapeutic applications. Its boronic ester and benzamide functionalities allow for its incorporation into larger scaffolds through various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This makes it a valuable component in the construction of compound libraries for high-throughput screening and in the rational design of targeted therapies.[][8][9]

The following diagram illustrates the logical workflow of utilizing this building block in a typical drug discovery pipeline.

This workflow highlights the journey from a fundamental chemical building block to a potential therapeutic agent. The versatility of this compound in the initial synthesis stage is a critical enabler of this entire process.

References

- 1. Benzamide - Wikipedia [en.wikipedia.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. quora.com [quora.com]

- 4. scribd.com [scribd.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.ws [chem.ws]

- 8. Accessing Chemical Building Blocks for Innovative Retrosynthetic Pathways [synthiaonline.com]

- 9. biosolveit.de [biosolveit.de]

An In-depth Technical Guide to the NMR Characterization of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Due to the absence of directly published experimental NMR data for this specific compound in the searched literature, this guide presents detailed, predicted ¹H and ¹³C NMR data based on established synthetic routes and analysis of structurally related compounds. Two primary synthetic methodologies for obtaining the title compound are also detailed, providing a practical framework for its preparation and subsequent characterization.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of 3-substituted benzene rings, benzamide, and the pinacolborane group. The numbering scheme for the aromatic protons and carbons is provided in the accompanying molecular structure diagram.

Molecular Structure and Numbering:

An In-depth Technical Guide to CAS 188665-74-9: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 188665-74-9, identified as 3-Aminocarbonylphenylboronic acid, pinacol ester, is a specialized organic compound that serves as a critical building block in the synthesis of complex molecules. While direct biological activity of this compound has not been extensively documented, its significance lies in its utility within medicinal chemistry and drug discovery. As a member of the boronic acid pinacol ester family, it is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds to create novel molecular scaffolds for therapeutic evaluation.

This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and the broader context of boronic acids in pharmaceutical research, with a focus on the potential of CAS 188665-74-9 as a versatile synthetic intermediate.

Chemical and Physical Properties

3-Aminocarbonylphenylboronic acid, pinacol ester is a white crystalline solid.[1] The pinacol ester group provides enhanced stability and solubility in organic solvents compared to the free boronic acid, making it a preferred reagent in many synthetic applications.[2]

Table 1: Physicochemical Properties of CAS 188665-74-9

| Property | Value | Reference(s) |

| CAS Number | 188665-74-9 | [3] |

| IUPAC Name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | [4] |

| Synonyms | 3-Aminocarbonylphenylboronic acid, pinacol ester | [5] |

| Molecular Formula | C13H18BNO3 | [6] |

| Molecular Weight | 247.1 g/mol | [6] |

| Appearance | Off-white to light yellow powder | [4] |

| Melting Point | 192-194 °C | [1] |

| Storage | Room temperature, in a dry and sealed container | [1][6] |

Synthetic Applications in Drug Discovery

The primary utility of 3-Aminocarbonylphenylboronic acid, pinacol ester lies in its application as a reactant in the Suzuki-Miyaura cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are common motifs in many approved drugs.[7][8] The boronic acid moiety readily participates in the catalytic cycle, while the aminocarbonyl group on the phenyl ring offers a site for further functionalization, allowing for the generation of diverse compound libraries for biological screening.[9]

Boronic acids and their derivatives have been incorporated into a number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[1][10] While CAS 188665-74-9 is a building block and not a therapeutic agent itself, its structural features are pertinent to the synthesis of bioactive molecules. For instance, a closely related compound, 3-aminophenylboronic acid pinacol ester, has been utilized as a starting material for the synthesis of 6-(hetero)arylthieno[3,2-b]pyridines, which have shown selective inhibition of human tumor cells.

3.1. Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, generalized protocol for a Suzuki-Miyaura coupling reaction utilizing 3-Aminocarbonylphenylboronic acid, pinacol ester. Specific conditions such as the choice of catalyst, base, solvent, and temperature may require optimization depending on the specific aryl or heteroaryl halide used.

Materials:

-

3-Aminocarbonylphenylboronic acid, pinacol ester (1.0 equivalent)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0-1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 3-Aminocarbonylphenylboronic acid, pinacol ester, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizing Synthetic Utility

The following diagrams illustrate the key synthetic role of 3-Aminocarbonylphenylboronic acid, pinacol ester.

Caption: The Suzuki-Miyaura catalytic cycle featuring CAS 188665-74-9.

Caption: A hypothetical workflow for synthesizing a drug-like molecule.

Broader Context: Boronic Acids in Medicinal Chemistry

The incorporation of the boronic acid moiety into drug candidates has gained significant traction in recent years.[10][11] Boronic acids can act as inhibitors of serine proteases and other enzymes by forming a stable, tetrahedral intermediate with active site serine residues. The unique electronic properties of the boron atom, with its empty p-orbital, allow for reversible covalent interactions with biological nucleophiles.[12] This has led to the development of successful drugs such as bortezomib and ixazomib for the treatment of multiple myeloma.[1]

While 3-Aminocarbonylphenylboronic acid, pinacol ester is primarily a synthetic tool, its structure is amenable to the design of molecules that could engage with biological targets in a similar fashion. The phenyl scaffold provides a rigid core for the presentation of the boronic acid and the aminocarbonyl group, which can be further elaborated to enhance target binding and pharmacokinetic properties.

Conclusion

CAS number 188665-74-9, or 3-Aminocarbonylphenylboronic acid, pinacol ester, is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its stable and reactive nature makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex molecular architectures. While the compound itself is not known to possess direct biological activity, its utility in the construction of novel chemical entities for therapeutic screening is well-established within the broader context of boronic acids in drug development. A thorough understanding of its properties and reactivity is essential for researchers aiming to leverage its potential in the synthesis of next-generation therapeutics.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 188665-74-9 | CAS DataBase [m.chemicalbook.com]

- 4. jieheng.lookchem.com [jieheng.lookchem.com]

- 5. scribd.com [scribd.com]

- 6. calpaclab.com [calpaclab.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 3-氨基甲酰基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzamide Boronic Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of benzamide boronic esters. These compounds are of significant interest in medicinal chemistry and drug development due to their unique characteristics as enzyme inhibitors and versatile intermediates in organic synthesis. This document outlines their stability, reactivity, and key quantitative data, along with detailed experimental protocols and mechanistic pathways to facilitate their application in research and development.

Core Physical and Chemical Properties

Benzamide boronic esters are derivatives of benzoic acid where a boronic ester functional group is incorporated, typically onto the phenyl ring. The properties of these molecules are a composite of the benzamide moiety and the boronic ester group, offering a unique profile for various applications.

Physical Properties: Benzamide boronic esters are typically white to off-white crystalline solids at room temperature.[1] Their solubility is a critical parameter for their use in both synthetic reactions and biological assays. While quantitative solubility data for a wide range of specific benzamide boronic esters is not extensively published, general trends can be inferred. The esterification of the more polar boronic acid group generally increases solubility in organic solvents.[2] The solubility of the parent benzamide in various organic solvents is well-documented and provides a useful baseline.[3] The addition of a pinacol ester group, a common choice for stabilizing boronic acids, tends to make the molecule more soluble in non-polar organic solvents.

Chemical Properties: The chemical behavior of benzamide boronic esters is dominated by the reactivity of the boronic ester group. A key characteristic is the trade-off between stability and reactivity when compared to their corresponding boronic acids. Boronic acids are generally more reactive in cross-coupling reactions but are also more susceptible to degradation pathways such as oxidation and protodeboronation.[4] Boronate esters, particularly pinacol esters, offer significantly enhanced stability, making them easier to handle, purify, and store.[4] They are key intermediates in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds and are also recognized as potent inhibitors of serine proteases.[4][5]

Quantitative Data

The following tables summarize key quantitative data for representative benzamide boronic esters and related compounds to provide a comparative reference.

Table 1: Physical Properties of Benzamide and Related Boronic Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Benzamide | 55-21-0 | C₇H₇NO | 121.14 | 127-130[6] |

| 4-Carbamoylphenylboronic acid, pinacol ester | 179117-44-3 | C₁₃H₁₈BNO₃ | 247.10 | 174.9-180.3[6] |

| 4-(N-Boc-amino)phenylboronic acid, pinacol ester | 330793-01-6 | C₁₇H₂₆BNO₄ | 319.21 | 167-170[7] |

| 4-Methoxycarbonylphenylboronic acid, pinacol ester | 171364-80-0 | C₁₄H₁₉BO₄ | 262.11 | 77-81[8] |

| 4-(Carboxymethyl)phenylboronic acid, pinacol ester | 797755-07-8 | C₁₄H₁₉BO₄ | 262.11 | 165-170[9] |

Table 2: pKa Values of Substituted Phenylboronic Acids

The pKa of the boronic acid moiety is a critical factor influencing its reactivity and interaction with biological targets. The electronic nature of the substituents on the phenyl ring significantly impacts the pKa. Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic.

| Substituent (Position) | pKa |

| H | 8.64 - 8.90[10] |

| 4-Methoxy | 9.25[11] |

| 4-Methyl | 9.0 (calculated) |

| 4-Chloro | 8.2 (calculated) |

| 4-Cyano | 7.4 (calculated) |

| 4-Nitro | 7.1 (calculated) |

| 3-Nitro | 7.8 (calculated) |

| 2-Fluoro | 8.7 (calculated) |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of benzamide boronic esters. The following are representative protocols for their synthesis and characterization.

Synthesis of 4-Carbamoylphenylboronic Acid, Pinacol Ester

This protocol describes the synthesis from a readily available starting material, 4-chlorobenzamide.

Materials:

-

4-chlorobenzamide

-

Bis(pinacolato)diboron (B₂pin₂)

-

Cesium fluoride (CsF)

-

Dichlorobis(trimethylphosphine)nickel (NiCl₂(PMe₃)₂)

-

Trimethyl(2,2,5,5-tetrafluoroethoxy)silane (TMSEF)

-

1,4-Dioxane

-

Saturated aqueous ammonium chloride

Procedure:

-

In a reaction vessel under an argon atmosphere, combine 1.4 mg (0.005 mmol) of NiCl₂(PMe₃)₂, 77.4 mg (0.5 mmol) of 4-chlorobenzamide, 152 mg (1.0 mmol) of CsF, 140 mg (0.55 mmol) of B₂pin₂, and 180 mg (1.05 mmol) of TMSEF.[6]

-

Add 0.5 mL of 1,4-dioxane to the mixture.[6]

-

Seal the reaction vessel and stir the mixture at 100 °C for 12 hours.[6]

-

After the reaction is complete, cool the vessel to room temperature.[6]

-

Quench the reaction by adding 1 mL of saturated aqueous ammonium chloride.[6]

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-carbamoylphenylboronic acid, pinacol ester.

General Procedure for the Synthesis of Arylboronic Acid Pinacol Esters from Arylboronic Acids

This method is applicable for converting various substituted benzamide boronic acids to their more stable pinacol esters.

Materials:

-

Arylboronic acid (e.g., 4-carbamoylphenylboronic acid)

-

Pinacol

-

Anhydrous magnesium sulfate

-

Anhydrous diethyl ether or tetrahydrofuran

Procedure:

-

To a solution of the arylboronic acid (1.0 equiv) in anhydrous diethyl ether or tetrahydrofuran, add pinacol (1.0-1.2 equiv).[12][13]

-

Add anhydrous magnesium sulfate (1.5 equiv) to the mixture to act as a dehydrating agent.[12]

-

Stir the suspension at room temperature for 5-24 hours.[12][13]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the solid magnesium sulfate and wash it with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude pinacol ester.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of benzamide boronic esters.

-

¹H NMR: The aromatic protons of the benzamide moiety typically appear in the range of 7.0-8.0 ppm. The amide protons (if not exchanged with D₂O) can be found further downfield. The methyl protons of the pinacol group give a characteristic sharp singlet at around 1.2-1.4 ppm.[14][15]

-

¹³C NMR: The carbonyl carbon of the amide is typically observed in the range of 165-175 ppm. The aromatic carbons resonate between 120-150 ppm. The quaternary carbons of the pinacol group appear around 83-84 ppm, and the methyl carbons are found at approximately 25 ppm.[14] The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.

-

¹¹B NMR: This technique is specific for the boron nucleus and can provide information about its coordination environment. For trigonal boronic esters, a broad signal is typically observed in the range of +20 to +35 ppm.[14]

Key Reactions and Mechanisms

Benzamide boronic esters are key players in several important organic reactions and biological pathways. The following diagrams, generated using Graphviz, illustrate two of the most significant of these.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for forming C-C bonds, with wide applications in the synthesis of pharmaceuticals and complex organic molecules.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic ester-linked macrocyclic lipopeptides as serine protease inhibitors targeting Escherichia coli type I signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-AMINOCARBONYLPHENYLBORONIC ACID, PINACOL ESTER | 179117-44-3 [amp.chemicalbook.com]

- 7. 4-(N-Boc-アミノ)フェニルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Methoxycarbonylphenylboronic acid pinacol ester 97 171364-80-0 [sigmaaldrich.com]

- 9. 4-(羧甲基)苯基硼酸频哪醇酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Page loading... [guidechem.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a key building block in pharmaceutical and materials science. Understanding the stability profile of this arylboronic acid pinacol ester is critical for its proper handling, storage, and application in synthesis and drug development. This document outlines the principal degradation pathways, summarizes stability data from analogous compounds, and provides detailed experimental protocols for stability assessment.

Executive Summary

This compound belongs to the class of arylboronic acid pinacol esters. These compounds are generally considered more stable than their corresponding free boronic acids due to the steric hindrance provided by the pinacol group, which protects the electrophilic boron center.[1] However, they are susceptible to degradation under certain conditions, primarily through hydrolysis. The stability of this compound is influenced by factors such as pH, temperature, and light exposure. This guide will delve into these aspects to provide a thorough understanding of the compound's stability characteristics.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₈BNO₃

-

Molecular Weight: 247.10 g/mol

-

Appearance: Typically a white to off-white solid.

Key Stability Considerations and Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of the boronic ester to form 3-carbamoylphenylboronic acid and pinacol. This reaction is often catalyzed by the presence of water and can be influenced by pH.[2][3]

Hydrolytic Stability

dot

Thermal Stability

Solid-state this compound is expected to be relatively stable at ambient temperatures when protected from moisture. However, elevated temperatures, especially in the presence of humidity, can accelerate hydrolysis.[6] Forced degradation studies involving exposure to dry and wet heat are necessary to fully characterize its thermal lability.

Photostability

Arylboronic acid esters and benzamide-containing compounds may be susceptible to photodegradation. Exposure to UV and visible light can potentially lead to the formation of impurities.[7] It is crucial to evaluate the photostability of this compound according to ICH Q1B guidelines to determine if light-protective packaging is required.[1][8]

Quantitative Stability Data (Analogous Compounds)

While specific quantitative stability data for this compound is not publicly available, the following table summarizes hydrolysis data for para-substituted phenylboronic pinacol esters, which can serve as a qualitative guide.[3]

| Substituent (para-) | Condition | Half-life (t₁₂) | Time to Complete Hydrolysis |

| -OH | Water | ~10 minutes | ~1 hour |

| -NHCOCH₃ | Water | ~10 minutes | ~1 hour |

| -NH₂ | Water | ~3 hours | > 6 hours |

| -OH | pH 7.4 Buffer | < 5 minutes | ~30 minutes |

| -NHCOCH₃ | pH 7.4 Buffer | < 5 minutes | ~30 minutes |

| -NH₂ | pH 7.4 Buffer | ~1.5 hours | ~6 hours |

Recommended Storage and Handling

Based on the known stability profile of this class of compounds, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize contact with moisture and air.

-

Handling: Handle in a well-ventilated area, preferably in a glove box or under an inert atmosphere, especially when working with solutions. Avoid contact with water and other protic solvents unless hydrolysis is intended. Use aprotic solvents for sample preparation for analysis where the integrity of the ester is required.[9]

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key stability-indicating experiments.

Forced Degradation (Stress Testing) Protocol

dot

Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile/water mixtures) and as a solid.

-

Hydrolytic Stress:

-

Acidic: Expose the solution to 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

-

Basic: Expose the solution to 0.1 M NaOH at room temperature for a defined period.

-

Neutral: Reflux the solution in water.

-

-

Oxidative Stress: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Stress:

-

Photolytic Stress: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] A dark control should be maintained to differentiate between light-induced and thermal degradation.

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Mass spectrometry (LC-MS) should be used to identify the mass of any degradation products.

Confirmatory Photostability Testing Protocol (ICH Q1B)

dot

Objective: To determine if light exposure results in unacceptable changes to the drug substance under standardized conditions.

Methodology:

-

Sample Selection: Use a single batch of this compound.

-

Sample Preparation:

-

For solid-state testing, place a thin layer of the compound in a chemically inert, transparent container.

-

For solution-state testing, prepare a solution of the compound in a suitable solvent and place it in a chemically inert, transparent container.

-

Prepare a dark control by wrapping an identical sample in aluminum foil.

-

-

Light Source: Use a light source that complies with ICH Q1B guidelines, capable of emitting both visible and UVA light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Exposure Conditions: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation. The temperature should be monitored and controlled.[8]

-

Analysis: After exposure, analyze the light-exposed samples and the dark control for any changes in physical appearance, assay, and purity by a validated stability-indicating HPLC method.

Analytical Method Considerations

The analysis of boronic acid pinacol esters by reversed-phase HPLC can be challenging due to on-column hydrolysis.[10][11] To obtain accurate results, the following should be considered:

-

Sample Diluent: Use a non-aqueous, aprotic solvent (e.g., acetonitrile or THF) for sample preparation to prevent hydrolysis prior to injection.[9]

-

Mobile Phase: Avoid acidic pH modifiers in the mobile phase, as they can accelerate on-column hydrolysis. Using a mobile phase without a pH modifier has been shown to minimize degradation.[10]

-

Column Selection: Columns with low residual silanol activity are preferred to reduce catalytic hydrolysis on the stationary phase.[10]

-

Alternative Techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative for the simultaneous analysis of the boronic ester and its more polar boronic acid degradant, as the high organic content of the mobile phase suppresses hydrolysis.[11]

Conclusion

This compound offers greater stability compared to its free boronic acid, making it a valuable reagent in organic synthesis and drug discovery. However, its susceptibility to hydrolysis, particularly in aqueous and protic environments and at physiological pH, necessitates careful handling and storage. Thermal and photolytic degradation are also potential concerns that must be evaluated. By employing the forced degradation and confirmatory stability testing protocols outlined in this guide, researchers and drug development professionals can adequately characterize the stability of this compound, ensuring its quality and the integrity of their results. The use of appropriate analytical techniques that mitigate on-column degradation is paramount for accurate stability assessment.

References

- 1. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamide functional group, a deceptively simple amide derivative of benzoic acid, has established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility allows it to serve as the foundational structure for a vast and diverse array of therapeutic agents, tackling a wide spectrum of diseases from central nervous system disorders to cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and evaluation of benzamide derivatives, offering detailed experimental protocols and quantitative data to aid researchers in the ongoing quest for novel therapeutics.

Therapeutic Applications and Mechanisms of Action

Benzamide derivatives have demonstrated significant clinical success by modulating the activity of a wide range of biological targets. Their therapeutic utility stems from their ability to act as enzyme inhibitors and receptor modulators.

Central Nervous System Disorders: A prominent class of benzamide derivatives functions as antagonists of dopamine D2 and D3 receptors.[1] This action is central to their use as atypical antipsychotics for conditions like schizophrenia and as antidepressants for dysthymia.[1] By selectively modulating the dopaminergic system, these drugs can alleviate both the positive and negative symptoms of schizophrenia.[1][2]

Oncology: In the realm of oncology, benzamides have emerged as powerful anticancer agents through several distinct mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: Certain benzamide derivatives are potent inhibitors of histone deacetylases, enzymes that play a critical role in the epigenetic regulation of gene expression.[3] By inhibiting HDACs, these compounds can induce cell-cycle arrest, promote apoptosis, and inhibit angiogenesis in cancer cells.[3] The o-aminobenzamide moiety is a key pharmacophoric feature that chelates the zinc ion in the active site of HDACs.[3]

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A significant number of benzamide-based drugs are potent inhibitors of PARP, a family of enzymes crucial for DNA single-strand break repair.[4] In cancer cells with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), PARP inhibition leads to synthetic lethality.[4]

-

Tubulin Polymerization Inhibition: Some benzamide derivatives target the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization and disrupting cell division.[3]

Other Therapeutic Areas: The applications of benzamides extend beyond the CNS and oncology. They are also utilized as antiemetics, analgesics, and anti-inflammatory agents.[5][6] Furthermore, research is ongoing to explore their potential in treating Alzheimer's disease and viral infections, such as those caused by coronaviruses.[5][7]

Key Signaling Pathways

The therapeutic effects of benzamide derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Dopaminergic Signaling Pathway

Benzamide antipsychotics and antidepressants primarily act on the dopaminergic signaling pathway. D2-like dopamine receptors (D2, D3, and D4) are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.[3][8] Activation of these receptors by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][8] Benzamide antagonists block this interaction, thereby modulating downstream signaling cascades involved in mood, cognition, and motor control.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]

- 3. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem-space.com [chem-space.com]

- 6. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple signaling routes involved in the regulation of adenylyl cyclase and extracellular regulated kinase by dopamine D(2) and D(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Boronic Esters in Modern Organic Synthesis: A Technical Guide

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of boronic esters in contemporary organic synthesis. This document details their synthesis, diverse applications in transformative chemical reactions, and their significance in the pharmaceutical industry.

Boronic esters have emerged as remarkably versatile and indispensable intermediates in the field of organic chemistry. Their stability, ease of handling, and broad reactivity have positioned them as key building blocks in the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the synthesis of boronic esters and their critical applications in a range of powerful synthetic methodologies.

I. Synthesis of Boronic Esters

The accessibility of boronic esters is a key factor in their widespread use. Several robust methods have been developed for their synthesis, with the Miyaura borylation and catalytic C-H activation/borylation being among the most prominent.

A. Miyaura Borylation

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl or vinyl halides and triflates.[1] This method is characterized by its mild reaction conditions and excellent functional group tolerance, allowing for the synthesis of a wide array of boronic esters.[2][3]

Mechanism of Miyaura Borylation:

The catalytic cycle is believed to involve the oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the boronic ester and regenerate the active catalyst.

Experimental Protocol: General Procedure for Miyaura Borylation [4]

To a pressure flask equipped with a stir bar is added the aryl bromide (1.0 equiv.), bis(pinacolato)diboron (1.5 equiv.), and potassium acetate (2.0 equiv.) under an argon atmosphere. Anhydrous 1,4-dioxane is then added, and the mixture is sparged with argon for 10 minutes. Palladium(II) dppf dichloride (0.05 equiv.) is added, and the mixture is purged with argon for an additional 10 minutes. The vessel is sealed and stirred at 85 °C overnight. After cooling to room temperature, the reaction progress is monitored by TLC. Upon completion, the mixture is worked up to isolate the desired boronic ester.

Table 1: Substrate Scope for Miyaura Borylation of Aryl Halides [5][6]

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 4-Tolylboronic acid pinacol ester | >95 |

| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid pinacol ester | 98 |

| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid pinacol ester | 91 |

| 4 | 3-Bromopyridine | 3-Pyridylboronic acid pinacol ester | 85 |

| 5 | 2-Chloropyridine | 2-Pyridylboronic acid pinacol ester | 75 |

B. Catalytic C-H Activation/Borylation

A more atom-economical approach to boronic esters involves the direct, transition-metal-catalyzed borylation of C-H bonds in alkanes and arenes.[7] Iridium-catalyzed systems are particularly effective for this transformation, often exhibiting high regioselectivity.[8][9][10][11] This method avoids the need for pre-functionalized starting materials, such as organohalides.[12]

Experimental Workflow: Iridium-Catalyzed C-H Borylation

The following diagram illustrates a typical workflow for the high-throughput screening and scale-up of an iridium-catalyzed C-H borylation reaction.[8][13]

Caption: High-throughput workflow for Ir-catalyzed C-H borylation.

Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of Arenes [8]

In a glovebox, an oven-dried vial is charged with the arene (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), [Ir(cod)OMe]₂ (1.5 mol %), and 4,4′-di-tert-butyl-2,2′-bipyridine (3.0 mol %). The vial is sealed, and cyclohexane is added. The reaction mixture is stirred at 80 °C for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the aryl boronic ester.

Table 2: Regioselectivity in Iridium-Catalyzed C-H Borylation of Heteroarenes [9][10]

| Entry | Substrate | Major Product(s) (Position of Borylation) |

| 1 | Thiophene | 2-Borylthiophene |

| 2 | Furan | 2-Borylfuran |

| 3 | Pyrrole | 2-Borylpyrrole |

| 4 | Pyridine | 3-Borylpyridine and 4-Borylpyridine |

| 5 | Indole | 3-Borylindole |

II. Applications in Cross-Coupling Reactions

Boronic esters are most renowned for their central role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning technology for the formation of C-C bonds.[14] They are also key partners in copper-catalyzed Chan-Lam cross-coupling reactions for the formation of C-N, C-O, and C-S bonds.

A. Suzuki-Miyaura Cross-Coupling

This reaction involves the coupling of a boronic ester with an organohalide or triflate in the presence of a palladium catalyst and a base.[15] It is a cornerstone of modern synthetic chemistry, enabling the construction of biaryls, vinylarenes, and other important structural motifs.[16][17][18]

Mechanism of Suzuki-Miyaura Cross-Coupling:

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments couple, forming a new C-C bond and regenerating the Pd(0) catalyst.[14]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [19][20]

A flask is charged with the aryl halide (1.0 equiv.), the boronic ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %), and a base (e.g., K₂CO₃, 2.0 equiv.). A suitable solvent system (e.g., toluene/ethanol/water) is added, and the mixture is degassed. The reaction is heated (typically 80-100 °C) and stirred until completion (monitored by TLC or GC/LC-MS). The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Table 3: Substrate Scope for Suzuki-Miyaura Cross-Coupling of Aryl Boronic Esters [16][17]

| Entry | Aryl Halide | Boronic Ester | Product | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid pinacol ester | 4-Acetylbiphenyl | 95 |

| 2 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid pinacol ester | 4-Methoxy-4'-nitrobiphenyl | 92 |

| 3 | 2-Bromopyridine | Thiophene-2-boronic acid pinacol ester | 2-(2-Thienyl)pyridine | 88 |

| 4 | 4-Chloroanisole | 3,5-Dimethylphenylboronic acid pinacol ester | 4-Methoxy-3',5'-dimethylbiphenyl | 85 |

| 5 | 1-Bromonaphthalene | Furan-2-boronic acid pinacol ester | 1-(2-Furyl)naphthalene | 90 |

B. Chan-Lam Cross-Coupling

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, representing a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[21][22] It typically employs a copper catalyst and an oxidant (often air) to couple boronic esters with amines, alcohols, or thiols.[23][24][25][26]

Mechanism of Chan-Lam Coupling:

The mechanism is thought to involve the formation of a copper(II)-boronic acid complex, followed by ligand exchange with the heteroatom nucleophile. A subsequent reductive elimination from a Cu(III) intermediate is proposed to form the desired product and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle.

Experimental Protocol: General Procedure for Chan-Lam Amination [21][27]

To a reaction tube are added the boronic ester (1.0 equiv.), the amine (1.2 equiv.), copper(II) acetate (1.0 equiv.), and a base such as pyridine (2.0 equiv.). Dichloromethane is added as the solvent. The mixture is stirred at room temperature, open to the air, for 24-48 hours. Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated. The crude product is purified by flash chromatography.

Table 4: Substrate Scope for Chan-Lam Amination of Boronic Esters [7][27]

| Entry | Boronic Ester | Amine | Product | Yield (%) |

| 1 | Phenylboronic acid pinacol ester | Aniline | Diphenylamine | 85 |

| 2 | 4-Tolylboronic acid pinacol ester | Morpholine | 4-(4-Tolyl)morpholine | 92 |

| 3 | 3-Methoxyphenylboronic acid pinacol ester | Benzylamine | N-Benzyl-3-methoxyaniline | 78 |

| 4 | Naphthalene-1-boronic acid pinacol ester | Pyrrolidine | 1-(1-Naphthyl)pyrrolidine | 88 |

| 5 | Thiophene-3-boronic acid pinacol ester | Diethylamine | N,N-Diethylthiophen-3-amine | 75 |

III. Asymmetric Synthesis with Boronic Esters

Chiral boronic esters are powerful intermediates in asymmetric synthesis, allowing for the stereocontrolled construction of carbon-carbon and carbon-heteroatom bonds.[28] The Matteson homologation is a classic example, where an α-haloalkylboronic ester, derived from a chiral diol, undergoes a stereospecific rearrangement to introduce a new stereocenter with high diastereoselectivity.[29][30][31][32]

Mechanism of Asymmetric Homologation:

The reaction proceeds through the formation of a boronate "ate" complex upon reaction with a carbenoid. This is followed by a 1,2-metallate rearrangement, where the organic group on the boron migrates to the adjacent carbon, displacing the halide and creating a new C-C bond with inversion of configuration at the carbenoid center.

Experimental Protocol: General Procedure for Asymmetric Homologation of Boronic Esters [29]

To a solution of the chiral boronic ester (1.0 equiv.) and dichloromethane in THF at -100 °C is added n-butyllithium. The mixture is stirred for a short period, and then a Lewis acid such as zinc chloride is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched, and the product is extracted and purified. The diastereomeric ratio is determined by NMR or HPLC analysis.

Table 5: Diastereoselective Homologation of Chiral Boronic Esters [28]

| Entry | Boronic Ester | Carbenoid Source | Product | Diastereomeric Ratio (dr) |

| 1 | (S,S)-1,2-Dicyclohexylethanediol ethylboronate | LiCHCl₂ | (S)-1-Chloro-1-borylpropane derivative | >99:1 |

| 2 | (+)-Pinanediol methylboronate | LiCHBr₂ | (R)-1-Bromo-1-borylethane derivative | 98:2 |

| 3 | (R,R)-2,3-Butanediol propylboronate | LiCHI₂ | (S)-1-Iodo-1-borylbutane derivative | 95:5 |

| 4 | (S,S)-Hydrobenzoin phenylboronate | LiCHCl₂ | (R)-1-Chloro-1-phenyl-1-borylmethane derivative | >99:1 |

IV. Boronic Esters in Photoredox Catalysis

Visible-light photoredox catalysis has recently emerged as a powerful tool for the generation of radicals under mild conditions. Boronic esters can be activated through the formation of a redox-active complex with a Lewis base, enabling their participation in C-C bond-forming reactions.[2][33][34][35]

Mechanism of Photoredox Activation:

A Lewis base coordinates to the boronic ester, forming a boronate complex. This complex can then undergo single-electron transfer (SET) with an excited-state photocatalyst to generate a carbon-centered radical, which can then engage in various coupling reactions.[2]

Experimental Protocol: General Procedure for Photoredox C(sp²)-C(sp³) Cross-Coupling [33]

In a vial, the boronic ester (1.0 equiv.), the aryl halide (1.5 equiv.), an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol %), a nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol %), a ligand (e.g., dtbbpy, 10 mol %), and a Lewis base (e.g., 4,4'-dimethoxy-2,2'-bipyridine) are combined. The vial is sealed, and the appropriate solvent is added. The mixture is irradiated with blue LEDs at room temperature for 12-24 hours. The product is then isolated and purified using standard techniques.

Table 6: Substrate Scope for Photoredox Coupling of Boronic Esters [33][34]

| Entry | Boronic Ester | Coupling Partner | Product | Yield (%) |

| 1 | Benzylboronic acid pinacol ester | 4-Bromobenzonitrile | 4-Benzylbenzonitrile | 85 |

| 2 | Isopropylboronic acid pinacol ester | 1-Iodo-4-methoxybenzene | 4-Isopropylanisole | 78 |

| 3 | Cyclohexylboronic acid pinacol ester | 2-Chloropyridine | 2-Cyclohexylpyridine | 72 |

| 4 | 4-Fluorobenzylboronic acid pinacol ester | 3-Bromoquinoline | 3-(4-Fluorobenzyl)quinoline | 81 |

V. Boronic Esters as Protecting Groups

The ability of boronic acids to reversibly form cyclic esters with diols makes them useful as protecting groups in organic synthesis, particularly in carbohydrate chemistry. Pinacol esters are the most common, but other diols can be used to tune the stability of the boronate.[36]

Experimental Protocol: Protection of a Diol as a Phenylboronic Ester

A solution of the diol (1.0 equiv.) and phenylboronic acid (1.1 equiv.) in an anhydrous solvent such as toluene is heated at reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude phenylboronic ester, which can often be used without further purification. Deprotection is typically achieved by treatment with an aqueous acid or base, or by transesterification.

VI. Role in Drug Development: The Bortezomib Case Study

The significance of boronic esters in medicinal chemistry is exemplified by the synthesis of Bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma.[37][38][39][40][41] The synthesis of its key α-aminoboronic acid intermediate relies on the Matteson asymmetric homologation of a chiral boronic ester.[38][39]

Synthetic Workflow for Bortezomib Intermediate:

The following diagram outlines the key steps in the synthesis of a crucial intermediate for Bortezomib, highlighting the role of the boronic ester.

Caption: Key steps in the synthesis of a Bortezomib precursor.

This synthetic strategy underscores the power of boronic ester chemistry to create complex chiral molecules with high stereocontrol, which is of paramount importance in the development of modern therapeutics.

VII. Conclusion

Boronic esters have firmly established themselves as a cornerstone of modern organic synthesis. Their ease of preparation and diverse reactivity in a multitude of powerful transformations, including cross-coupling, asymmetric synthesis, and photoredox catalysis, have made them invaluable tools for chemists in both academic and industrial settings. The continued development of novel methods for their synthesis and application will undoubtedly lead to further advancements in the construction of complex molecules and the discovery of new medicines and materials.

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Yoneda Labs [yonedalabs.com]

- 15. rose-hulman.edu [rose-hulman.edu]

- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. orgsyn.org [orgsyn.org]

- 21. Chan-Lam Coupling [organic-chemistry.org]

- 22. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 23. benchchem.com [benchchem.com]

- 24. books.rsc.org [books.rsc.org]

- 25. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]

- 27. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Organic Syntheses Procedure [orgsyn.org]

- 30. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 31. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. luxembourg-bio.com [luxembourg-bio.com]

- 38. researchgate.net [researchgate.net]

- 39. Flow synthesis of an α-amino boronic ester as a key precursor of bortezomib drug - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 40. researchgate.net [researchgate.net]

- 41. EP2377868A1 - Synthesis of Bortezomib - Google Patents [patents.google.com]

The Cornerstone of Modern Synthesis: A Technical Guide to Pinacol Boronic Esters in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this powerful transformation are organoboron reagents, with pinacol boronic esters emerging as a particularly advantageous class of coupling partners. Their enhanced stability, ease of handling, and broad commercial availability have solidified their role as foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of pinacol boronic esters in cross-coupling reactions, complete with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Advantages of Pinacol Boronic Esters

Pinacol boronic esters offer several key advantages over their corresponding boronic acids, making them the preferred reagent in many synthetic applications[1]:

-

Enhanced Stability: The pinacol group effectively protects the boron atom from degradation pathways such as protodeboronation and oxidation, leading to a significantly longer shelf life and greater robustness under a wider range of reaction conditions.[1]

-

Ease of Handling and Purification: Unlike many boronic acids, which can be challenging to handle and purify due to their propensity to form cyclic trimers (boroxines), pinacol boronic esters are typically stable, crystalline solids that can be readily purified by standard techniques like column chromatography.

-

Improved Solubility: Pinacol boronic esters generally exhibit better solubility in common organic solvents used for cross-coupling reactions, which can be crucial for achieving high reaction yields and reproducibility.[1]

Synthesis of Pinacol Boronic Esters

A variety of reliable methods exist for the synthesis of pinacol boronic esters, with the Miyaura borylation being one of the most widely employed. This palladium-catalyzed reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source to convert aryl, heteroaryl, or vinyl halides and triflates into the corresponding pinacol boronic esters.[2] Additionally, transition-metal-free methods, such as those starting from arylamines, have been developed, offering alternative synthetic routes.[2][3]

Experimental Protocol: Synthesis of an Aryl Pinacol Boronic Ester via Miyaura Borylation

This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl bromide.

Materials:

-

Aryl bromide (1.0 mmol)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

-

[Pd(dppf)Cl₂] (0.03 mmol)

-

Potassium acetate (KOAc) (3.0 mmol)

-

Anhydrous 1,4-dioxane (5 mL)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, bis(pinacolato)diboron, [Pd(dppf)Cl₂], and potassium acetate.

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filter cake with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired aryl pinacol boronic ester.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (e.g., a pinacol boronic ester) with an organohalide or triflate in the presence of a base. The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Pinacol Boronate with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl pinacol boronate (1.2 mmol)

-

Aryl bromide (1.0 mmol)

-

Pd(PPh₃)₄ (0.05 mmol)

-

2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)

-

Toluene (5 mL)

Procedure:

-

In a round-bottom flask, combine the aryl pinacol boronate, aryl bromide, and Pd(PPh₃)₄.

-

Add toluene and the aqueous sodium carbonate solution.

-

Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-